molecular formula C8H9BClFO3 B14025427 (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid

(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid

Cat. No.: B14025427
M. Wt: 218.42 g/mol
InChI Key: PSBMBEMYSWLAOF-UHFFFAOYSA-N
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Description

(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid typically involves the reaction of 3-chloro-2-ethoxy-6-fluorobenzene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further reactions, such as coupling or substitution, to form the desired product. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid is unique due to the presence of both chlorine and ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

(3-chloro-2-ethoxy-6-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4,12-13H,2H2,1H3

InChI Key

PSBMBEMYSWLAOF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1OCC)Cl)F)(O)O

Origin of Product

United States

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